molecular formula C28H25NO8 B11060158 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11060158
M. Wt: 503.5 g/mol
InChI Key: CWOJBUNARYKHRM-UHFFFAOYSA-N
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Description

3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide is a complex organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The unique structure of this compound, which includes chromen-2-one and benzodioxole moieties, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: This step usually involves the condensation of salicylaldehyde with acetic anhydride in the presence of a base to form the chromen-2-one core.

    Introduction of the Benzodioxole Moiety: The benzodioxole group can be introduced through a coupling reaction with a suitable benzodioxole derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxybenzylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, purification techniques like recrystallization or chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound has shown potential as an antioxidant and anti-inflammatory agent. It can scavenge free radicals and inhibit inflammatory pathways, making it a candidate for further research in treating oxidative stress-related diseases.

Medicine

In medicine, the compound is being investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. Its ability to interact with multiple molecular targets makes it a promising lead compound for drug development.

Industry

Industrially, the compound could be used in the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer drugs. Its synthesis and modification can lead to the discovery of new therapeutic agents.

Mechanism of Action

The mechanism of action of 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide involves multiple pathways:

    Antioxidant Activity: The compound can donate electrons to neutralize free radicals, thereby preventing cellular damage.

    Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as COX-2 and NF-κB.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by interfering with cell cycle regulators.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin share the chromen-2-one core but differ in their substituents and biological activities.

    Benzodioxole Derivatives: Compounds like piperonyl butoxide, which is used as a pesticide synergist, share the benzodioxole moiety.

Uniqueness

What sets 3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)propanamide apart is its combination of both chromen-2-one and benzodioxole moieties, along with the methoxybenzyl group. This unique structure contributes to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C28H25NO8

Molecular Weight

503.5 g/mol

IUPAC Name

3-(4-hydroxy-2-oxochromen-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]propanamide

InChI

InChI=1S/C28H25NO8/c1-33-18-9-7-16(8-10-18)14-29-24(30)13-20(17-11-22(34-2)27-23(12-17)35-15-36-27)25-26(31)19-5-3-4-6-21(19)37-28(25)32/h3-12,20,31H,13-15H2,1-2H3,(H,29,30)

InChI Key

CWOJBUNARYKHRM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC(C2=CC3=C(C(=C2)OC)OCO3)C4=C(C5=CC=CC=C5OC4=O)O

Origin of Product

United States

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